molecular formula C16H16O3 B1596631 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone CAS No. 23428-77-5

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone

Cat. No. B1596631
CAS RN: 23428-77-5
M. Wt: 256.3 g/mol
InChI Key: KENKREVUSRTHDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone (also known as 3-benzyloxy-4-methoxybenzaldehyde) is an organic compound with a wide range of uses in scientific research. It is a colorless solid that is soluble in many organic solvents. It is used as a building block in organic synthesis, as a reagent in biological assays, and as a starting material for the synthesis of various pharmaceuticals and other compounds. This compound has been studied for its potential applications in medicine, biotechnology, and materials science.

Scientific Research Applications

1. Crystal Structure and Molecular Interactions

The compound 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone, and related molecules, have been analyzed for their crystal structures. For example, the study of 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone provided insights into the dihedral angles and molecular interactions within the crystal structure, revealing how molecules are linked by specific interactions (Kesternich et al., 2010).

2. Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of related compounds. For instance, the synthesis of 1,2,2,2- tetrakis(3-methoxyphenyl)ethanone and its X-ray structure provided important insights into molecular arrangement and bonding during chemical reactions (Klemm & Weakley, 2000).

3. Biochemical Applications

There are studies that explore the biochemical applications of compounds structurally similar to 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone. For example, compounds like 1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime have been analyzed for their structural features in relation to biochemical processes (Xiaoping Rao et al., 2014).

4. Lignin Model Studies

In the context of lignin models, derivatives of similar compounds have been used to study the oxidation processes, providing insights into the breakdown of complex organic molecules like lignin (Kawai et al., 2004).

5. Anti-inflammatory Activity

Research on phenyl dimer compounds, similar in structure to 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone, has revealed their potential anti-inflammatory activity. This has implications in the development of new pharmaceuticals (Singh et al., 2020).

properties

IUPAC Name

1-(4-methoxy-3-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-12(17)14-8-9-15(18-2)16(10-14)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENKREVUSRTHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308571
Record name MLS003107196
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone

CAS RN

23428-77-5
Record name 23428-77-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204990
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003107196
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-BENZYLOXY-4-METHOXY-PHENYL)-ETHANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone

Citations

For This Compound
4
Citations
K Schueller, J Hans, S Pfeiffer, J Walker, JP Ley… - Molecules, 2020 - mdpi.com
Background: In order to identify potential activities against periodontal diseases, eighteen dihydrochalcones and structurally related compounds were tested in an established biological …
Number of citations: 4 www.mdpi.com
T FUJII, S YOSHIFUJI, M OHBA - Chemical and Pharmaceutical …, 1978 - jstage.jst.go.jp
3, 4—Dim’ethoxy, 3sbenzy10Xy—4~ meth03 § y, 3, 4, 5 ‘vtrimethoxy, 2—hydr'oxy-3, 4-dimethoxy, and 2sbenzyloxym3Aidimethoxy derivatives (Se—ue) of ‘phenacyl bromide have been …
Number of citations: 33 www.jstage.jst.go.jp
VT Lien, S Pettersen, MH Haugen… - Archiv der …, 2019 - Wiley Online Library
Based on the cabozantinib scaffold, novel c‐Met inhibitors were rationalized from the limited knowledge of structure‐activity relationships for the quinoline 6‐position. Emphasis was …
Number of citations: 8 onlinelibrary.wiley.com
N Xue, X Yang, R Wu, J Chen, Q He, B Yang… - Bioorganic & medicinal …, 2008 - Elsevier
A new series of aryl substituted imidazol-2-one derivatives structurally related to combretastatin A-4 (CA-4) were synthesized and evaluated for their cytotoxic activities in vitro against …
Number of citations: 75 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.